![molecular formula C15H17NO2 B3724614 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3724614.png)
2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one
Vue d'ensemble
Description
2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one, also known as DCPK, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DCPK is a cyclopentenone derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one in cancer cells involves the activation of the p53 pathway. 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one has been shown to induce the expression of p53, which is a tumor suppressor gene. Activation of the p53 pathway leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one has been shown to have anti-inflammatory properties. 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one has also been shown to reduce oxidative stress and improve mitochondrial function. Studies have also shown that 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one can improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one in lab experiments is its low toxicity. 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one is its low solubility in water. This can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research is needed to investigate the mechanism of action of 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one in different cell types and its potential use in treating other diseases.
Applications De Recherche Scientifique
2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one has been extensively studied for its potential applications in various fields. One of the notable applications of 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one is in cancer research. Studies have shown that 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one has anti-cancer properties and can induce apoptosis in cancer cells. 2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Propriétés
IUPAC Name |
1-[5-(3,4-dimethylphenyl)imino-2-hydroxycyclopenten-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-4-5-12(8-10(9)2)16-13-6-7-14(18)15(13)11(3)17/h4-5,8,18H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQWIPWGJDANCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2CCC(=C2C(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



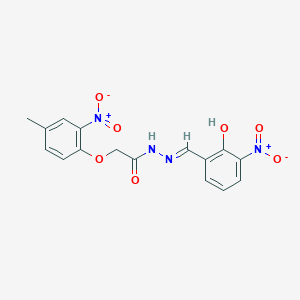
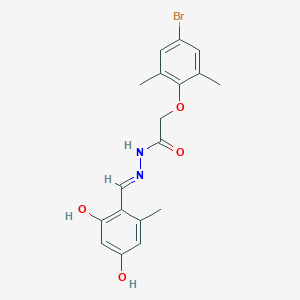
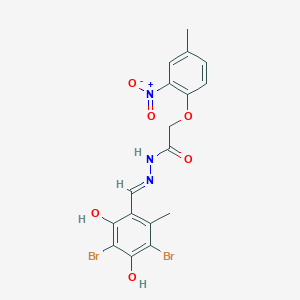
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B3724561.png)

![2,4-dimethoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3724574.png)
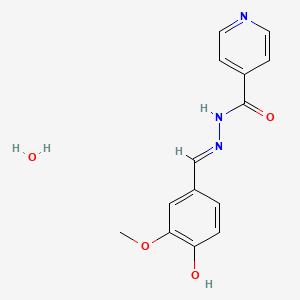


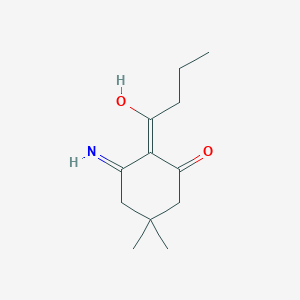
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724612.png)
![4-hydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724630.png)
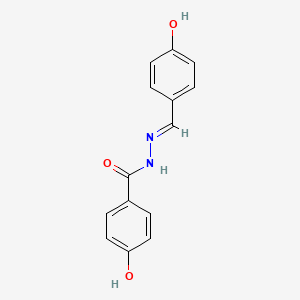
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3724638.png)